4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of this chemical compound involves the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the synthesis of anticancer drugs, such as dasatinib. An example includes the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate, which is a critical intermediate in the production of dasatinib (Guo Lei-ming, 2012).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies have been conducted on related compounds to explore their potential as alpha-2-imidazoline receptor agonists for antihypertensive effects. Such studies offer insights into the molecular structure, stability, and electronic properties, which are crucial for drug design and development (S. Aayisha et al., 2019).
Antimicrobial and Antifungal Activity
Another significant application involves the synthesis of new compounds with potent antimicrobial and antifungal activities. For example, Schiff base of pyrimidine derivatives synthesized from 2-amino-4-chloro-6-methoxypyrimidine and aromatic aldehydes demonstrated strong activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (W. Al-Masoudi et al., 2015).
Mechanism of Action
CMPD1 acts as an antagonist of the Kv1.3 potassium channel. Kv1.3 channels are expressed in T-lymphocytes and contribute to the activation and proliferation of these cells.
Properties
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-6-4-3-5-10(16)8-17-2/h7,10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSSKRBKNZYBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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